molecular formula C7H4BrCl2F B2787255 1-Bromo-2-chloro-4-(chloromethyl)-3-fluorobenzene CAS No. 1697487-90-3

1-Bromo-2-chloro-4-(chloromethyl)-3-fluorobenzene

Cat. No. B2787255
CAS RN: 1697487-90-3
M. Wt: 257.91
InChI Key: GFRYDNDPVHIEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-Bromo-2-chloro-4-(chloromethyl)-3-fluorobenzene” is a halogenated benzene. Halogenated benzenes are a type of aromatic compound where one or more hydrogen atoms in the benzene ring have been replaced by halogen atoms (fluorine, chlorine, bromine or iodine). They are often used in chemical synthesis due to their reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve halogenation reactions, where a hydrogen atom on a benzene ring is replaced by a halogen via electrophilic aromatic substitution . The specifics of the synthesis would depend on the desired halogen and its position on the benzene ring.


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a bromine atom at the 1-position, a chlorine atom at the 2-position, another chlorine atom attached to a methyl group at the 4-position, and a fluorine atom at the 3-position .


Chemical Reactions Analysis

Halogenated benzenes, including this compound, can undergo various reactions such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and elimination reactions . The specific reactions would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Halogenated benzenes generally have higher boiling points and are less flammable than benzene. They are also usually denser than water .

Mechanism of Action

The mechanism of action of this compound would depend on its use. As a halogenated benzene, it could act as an electrophile in electrophilic aromatic substitution reactions .

Safety and Hazards

Like other halogenated benzenes, this compound could be hazardous. It may cause burns and eye damage, and may be harmful if inhaled or swallowed . Proper safety precautions should be taken when handling this compound.

properties

IUPAC Name

1-bromo-2-chloro-4-(chloromethyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2F/c8-5-2-1-4(3-9)7(11)6(5)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRYDNDPVHIEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCl)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-4-(chloromethyl)-3-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.